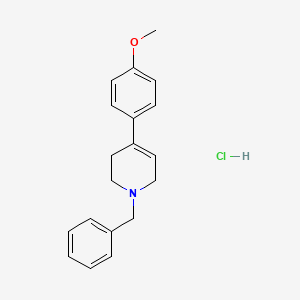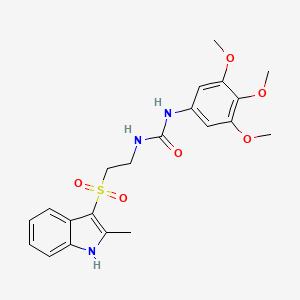
3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide” is a complex organic molecule. It is related to the class of compounds known as tetrahydroisoquinolines , which are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
科学的研究の応用
Anticancer Activity
Indole derivatives, including our compound of interest, play a crucial role in cancer research. Their ability to interfere with cell growth, apoptosis, and angiogenesis makes them promising candidates for cancer therapy. Researchers have explored the potential of this compound in inhibiting cancer cell proliferation, particularly against specific cancer types. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Tubulin Polymerization Inhibition
The compound’s structure suggests potential interactions with tubulin, a protein critical for microtubule assembly. Inhibiting tubulin polymerization disrupts cell division and can be exploited for cancer treatment. Investigating its effects on tubulin dynamics and its selectivity against cancer cells could provide valuable insights .
Antimicrobial Properties
Indole derivatives often exhibit antimicrobial activity. Researchers have explored their effectiveness against bacteria, fungi, and parasites. Our compound may have unique interactions with microbial targets, making it a potential lead for novel antimicrobial agents. Investigating its spectrum of activity and safety profile is essential .
Neuroprotective Effects
Indoles are known for their neuroprotective properties. They modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Our compound’s structure suggests possible interactions with neural receptors or enzymes. Studying its impact on neurodegenerative diseases or brain injury models could reveal its therapeutic potential .
Anti-inflammatory Applications
Indole derivatives often possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, making them attractive for managing inflammatory disorders. Investigating whether our compound attenuates inflammation in cellular or animal models could provide valuable data .
Heterocyclic Synthesis
Beyond its biological applications, the synthesis of indole derivatives remains an active area of research. Novel methods for constructing indole moieties are continually explored. Researchers aim to develop efficient, sustainable, and scalable synthetic routes. Investigating the synthesis of our compound and its intermediates could contribute to this field .
作用機序
Target of Action
The compound, 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that tetrahydroisoquinoline analogs can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its structural similarity to tetrahydroisoquinoline, which is known to have diverse biological activities . .
Pharmacokinetics
The water solubility of similar compounds has been reported, which can influence the bioavailability .
Result of Action
It is known that tetrahydroisoquinoline analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
特性
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-19-9-13-23(14-10-19)31(29,30)27-17-5-8-21-18-22(12-15-24(21)27)26-25(28)16-11-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFBWPCFPWWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

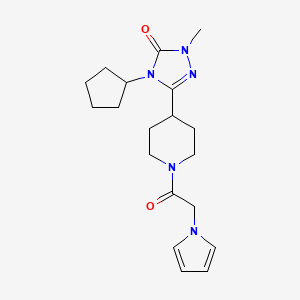

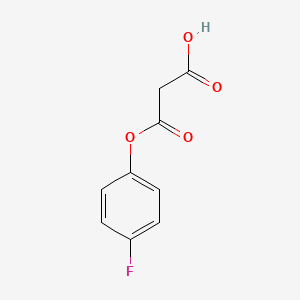
![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)
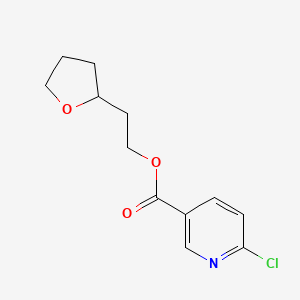
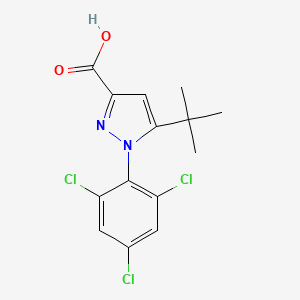
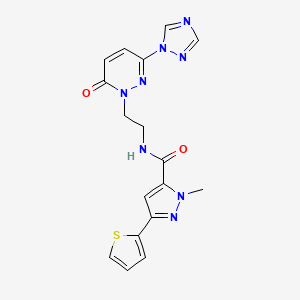
![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)
